molecular formula C15H11BrN2O B5855475 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5855475
M. Wt: 315.16 g/mol
InChI Key: UZKYEHBLJZGEPW-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Properties

IUPAC Name

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-6-8-11(9-7-10)15-17-14(18-19-15)12-4-2-3-5-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKYEHBLJZGEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxadiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the oxadiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of 3-(2-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, while oxidation can result in the formation of this compound-2-oxide.

Scientific Research Applications

3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is being conducted on its potential use as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-(2-fluorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-(2-iodophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound often exhibits superior performance in various applications due to its optimal balance of reactivity and stability.

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